InChI=1S/C7H3Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H
.
The compound is derived from 4-hydroxybenzonitrile through bromination reactions. It falls under the category of halogenated phenols and is often studied for its potential applications in various fields, including agrochemicals and pharmaceuticals. The synthesis methods often emphasize eco-friendliness and high yield, aligning with contemporary trends in green chemistry.
The synthesis of 2,6-dibromo-4-hydroxybenzonitrile can be achieved through several methods, with a notable process involving the reaction of 4-hydroxybenzonitrile with brominating agents such as sodium bromide or potassium bromide in the presence of persulfate under controlled conditions.
The molecular structure of 2,6-dibromo-4-hydroxybenzonitrile consists of:
2,6-Dibromo-4-hydroxybenzonitrile can participate in various chemical reactions:
The mechanism of action for 2,6-dibromo-4-hydroxybenzonitrile primarily involves its interactions as an electrophile in organic synthesis:
2,6-Dibromo-4-hydroxybenzonitrile has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: